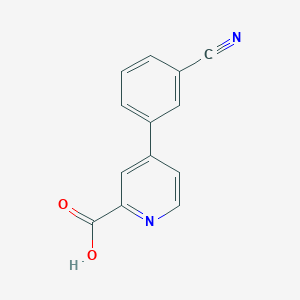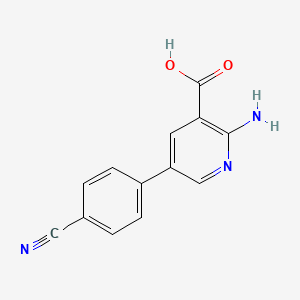
3-(2-Formylphenyl)isonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Formylphenyl)isonicotinic acid (3-FPI) is a compound belonging to the family of isonicotinic acid derivatives. It is a white powder, with a molecular formula of C9H7NO2 and a molecular weight of 163.15 g/mol. 3-FPI has been used in a variety of scientific research applications, including biochemical and physiological studies. The compound has been found to have a number of advantages and limitations for lab experiments, and has been the subject of numerous studies and investigations.
Scientific Research Applications
3-(2-Formylphenyl)isonicotinic acid, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. The compound has been used to investigate the effects of certain drugs, as well as to study the effects of different cell signaling pathways, gene expression, and protein-protein interactions. Additionally, 3-(2-Formylphenyl)isonicotinic acid, 95% has been used to study the effects of various disease states, such as cancer and diabetes.
Mechanism of Action
The mechanism of action of 3-(2-Formylphenyl)isonicotinic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as caspase-3, which is involved in apoptosis. Additionally, 3-(2-Formylphenyl)isonicotinic acid, 95% has been shown to inhibit the activity of certain proteins, such as NF-κB, which is involved in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Formylphenyl)isonicotinic acid, 95% have been studied in a variety of cell types and organisms. In studies, the compound has been found to inhibit the activity of certain enzymes, such as caspase-3, and to inhibit the activity of certain proteins, such as NF-κB. Additionally, 3-(2-Formylphenyl)isonicotinic acid, 95% has been found to modulate the activity of various signaling pathways, such as the MAPK and PI3K pathways.
Advantages and Limitations for Lab Experiments
3-(2-Formylphenyl)isonicotinic acid, 95% has a number of advantages and limitations for lab experiments. One of the major advantages of the compound is its high purity and concentration, which makes it suitable for use in a variety of experiments. Additionally, 3-(2-Formylphenyl)isonicotinic acid, 95% is relatively stable, and can be stored for long periods of time without significant degradation. However, the compound is relatively expensive, and its effects can vary depending on the cell type or organism being studied.
Future Directions
The future directions for research into 3-(2-Formylphenyl)isonicotinic acid, 95% are numerous. One potential area of study is to further investigate the compound’s effects on various cell signaling pathways and gene expression. Additionally, further research into the compound’s effects on various disease states, such as cancer and diabetes, could be beneficial. Additionally, further research into the compound’s effects on protein-protein interactions would be beneficial. Finally, further research into the compound’s effects on various enzymes, such as caspase-3, could be beneficial.
Synthesis Methods
3-(2-Formylphenyl)isonicotinic acid, 95% is synthesized using a two-step reaction. In the first step, p-toluenesulfonic acid is reacted with 2-formylphenyl isonicotinate, forming a sulfonic acid salt. The second step involves reacting this sulfonic acid salt with sodium hydroxide, which yields 3-(2-Formylphenyl)isonicotinic acid, 95% in a 95% yield.
properties
IUPAC Name |
3-(2-formylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-3-1-2-4-10(9)12-7-14-6-5-11(12)13(16)17/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFPALXOSQJIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687010 |
Source


|
| Record name | 3-(2-Formylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Formylphenyl)isonicotinic acid | |
CAS RN |
1262004-28-3 |
Source


|
| Record name | 3-(2-Formylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














